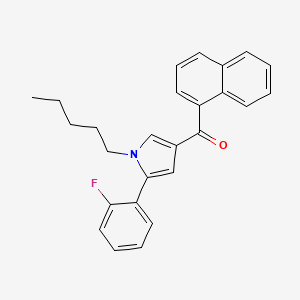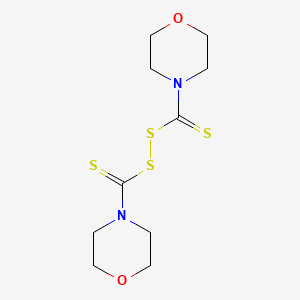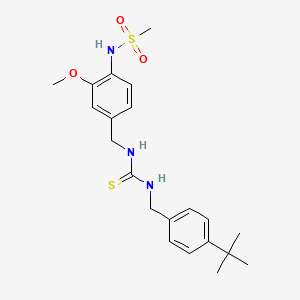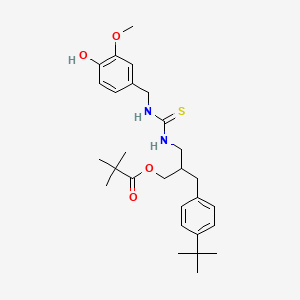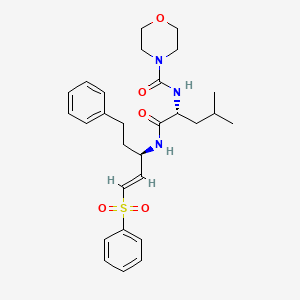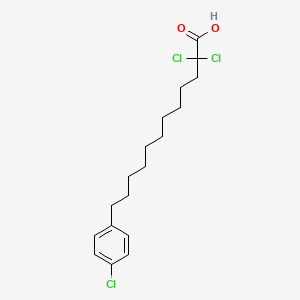
Kadsurina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de la Kadsurina implica su interacción con diversos objetivos moleculares y vías . Ejerce sus efectos modulando la actividad de enzimas y receptores implicados en la inflamación, la proliferación celular y la apoptosis . Los objetivos moleculares y las vías exactas aún están en investigación, pero se sabe que la this compound tiene un impacto significativo en el estrés oxidativo y la peroxidación lipídica .
Análisis Bioquímico
Biochemical Properties
Kadsurin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is known to have an anti-lipid peroxidative effect .
Cellular Effects
It is known to have an anti-lipid peroxidative effect , which suggests that it may influence cell function by affecting lipid metabolism. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anti-lipid peroxidative effect suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in lipid metabolism . This could include binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
It is known to have an anti-lipid peroxidative effect , which suggests that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not yet fully known .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Kadsurina implica múltiples pasos, incluyendo el aislamiento del compuesto de los tallos de Kadsura heteroclita . Las rutas sintéticas detalladas y las condiciones de reacción no están ampliamente documentadas, pero normalmente implica procesos de extracción y purificación utilizando disolventes como el etanol y el cloroformo .
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
La Kadsurina experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar el compuesto para mejorar su bioactividad o para estudiar sus propiedades en diferentes condiciones.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran a la this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente en condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar los resultados deseados.
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, que pueden tener diferentes bioactividades .
Comparación Con Compuestos Similares
La Kadsurina es única entre los lignanos debido a su estructura química específica y sus bioactividades . Compuestos similares incluyen:
Heteroclitina D: Otro lignano aislado de las especies de Kadsura, conocido por sus actividades antiinflamatorias y antitumorales.
Interiorina C: Un lignano con bioactividades similares, incluyendo efectos antioxidantes y neuroprotectores.
Heteroclitina G: Conocida por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
La this compound destaca por su combinación única de bioactividades y su potencial para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O8/c1-12-8-15-9-17(27-4)22(28-5)24(29-6)19(15)20-16(21(13(12)2)33-14(3)26)10-18-23(25(20)30-7)32-11-31-18/h9-10,12-13,21H,8,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMSTJBNZWXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51670-40-7 | |
| Record name | Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 8-acetate, (6R,7R,8R,13aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51670-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Kadsurin?
A1: Kadsurin is a dibenzocyclooctadiene lignan, a class of natural products characterized by their unique eight-membered ring structure. Its molecular formula is C24H26O7 and its molecular weight is 426.48 g/mol. [, ] Structural details have been elucidated through X-ray crystallography and NMR spectroscopy, revealing its specific stereochemistry and conformational preferences. [, ]
Q2: Where is Kadsurin naturally found?
A2: Kadsurin is primarily isolated from the stems of Kadsura species, a genus of flowering plants belonging to the Schisandraceae family. [, , ] These plants have a history of use in traditional medicine.
Q3: How does Kadsurin interact with biological targets?
A3: Research indicates that Kadsurin can bind to and inhibit the activity of cytochrome P450 3A (CYP3A), a family of enzymes involved in drug metabolism. [] This interaction has been observed in both rat and human liver microsomes. []
Q4: What is the significance of Kadsurin's interaction with CYP3A?
A4: CYP3A enzymes play a crucial role in the metabolism of many clinically used drugs. Inhibition of these enzymes by compounds like Kadsurin could potentially lead to drug-drug interactions, altering the concentration and effectiveness of co-administered medications. []
Q5: Does Kadsurin exhibit other biological activities?
A5: Yes, in addition to its interaction with CYP3A, Kadsurin has demonstrated anti-lipid peroxidative effects in mice models. [] Pre-treatment with Kadsurin was found to reduce the levels of lipid peroxidation products induced by carbon tetrachloride (CCl4) in the liver. [] This suggests potential antioxidant properties.
Q6: Are there any studies on the structure-activity relationship (SAR) of Kadsurin?
A6: While specific SAR studies focusing solely on Kadsurin modifications are limited, research on related dibenzocyclooctadiene lignans suggests that structural modifications, such as the presence and orientation of substituents on the eight-membered ring, can significantly influence their conformational preferences and potentially their biological activities. []
Q7: What about the stability of Kadsurin?
A7: There's limited information available specifically addressing the stability of Kadsurin under various conditions. Further investigations are needed to determine its stability profile and potential degradation pathways.
Q8: Has the efficacy of Kadsurin been evaluated in in vitro or in vivo models?
A8: While in vivo studies have shown Kadsurin’s protective effect against CCl4-induced lipid peroxidation in mice, [] there is a need for more comprehensive in vitro and in vivo studies to fully characterize its efficacy in different biological contexts and disease models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




